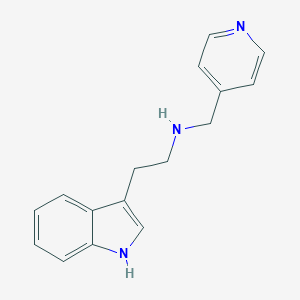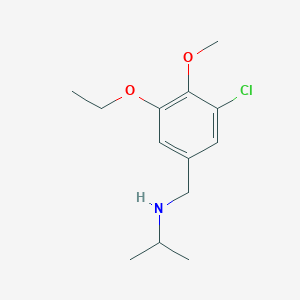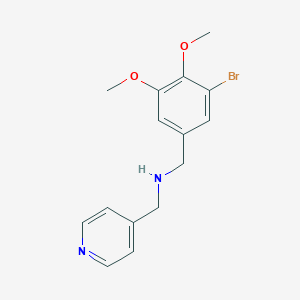![molecular formula C18H15Cl4NO4 B276077 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B276077.png)
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as TCDD, is a highly toxic chemical compound that has been extensively studied due to its harmful effects on living organisms. TCDD belongs to the class of dioxins, which are environmental pollutants that are formed as byproducts of various industrial processes. The purpose of
科学的研究の応用
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its toxic effects on living organisms, and has been used as a model compound for studying the mechanisms of dioxin toxicity. 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to cause a wide range of adverse effects, including developmental abnormalities, immune system dysfunction, reproductive disorders, and cancer. 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been used in animal studies to investigate the effects of environmental pollutants on human health.
作用機序
The mechanism of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione toxicity involves its binding to a specific receptor called the aryl hydrocarbon receptor (AhR), which is found in many different types of cells in the body. The binding of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione to AhR triggers a series of biochemical events that ultimately lead to the activation of genes that are involved in the regulation of cell growth, differentiation, and apoptosis. The exact mechanism by which 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione causes its toxic effects is not fully understood, but it is believed to involve the disruption of normal cellular processes.
Biochemical and Physiological Effects:
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to cause a wide range of biochemical and physiological effects in living organisms. These effects include alterations in gene expression, changes in hormone levels, immune system dysfunction, and oxidative stress. 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to cause developmental abnormalities in animals, including limb deformities, cleft palate, and heart defects. In humans, exposure to 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been linked to an increased risk of cancer, reproductive disorders, and immune system dysfunction.
実験室実験の利点と制限
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a highly toxic compound that is difficult and expensive to synthesize, which limits its availability for research purposes. However, 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been widely used as a model compound for studying the mechanisms of dioxin toxicity, and has been shown to cause a wide range of adverse effects in living organisms. The advantages of using 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments include its well-characterized toxicity profile and its ability to induce a wide range of biochemical and physiological effects. The limitations of using 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments include its high toxicity, which requires careful handling and disposal, and its limited availability, which may limit its use in certain research applications.
将来の方向性
Future research on 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione should focus on further elucidating the mechanisms by which it causes its toxic effects, and on developing new strategies for mitigating its harmful effects on living organisms. One area of research that holds promise is the development of new drugs that can block the binding of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione to the AhR receptor, which could potentially reduce its toxic effects. Another area of research that is of interest is the identification of new biomarkers that can be used to assess the effects of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione exposure on human health. Additionally, research should focus on developing new methods for synthesizing 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione that are more efficient and cost-effective than current methods.
合成法
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is synthesized through a process called chlorination, which involves the reaction of 2,4,5-trichlorophenol with a mixture of chlorine and sulfur dioxide. The resulting product is then purified and recrystallized to obtain pure 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The synthesis of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a complex and expensive process, which limits its availability for research purposes.
特性
製品名 |
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione |
|---|---|
分子式 |
C18H15Cl4NO4 |
分子量 |
451.1 g/mol |
IUPAC名 |
1,7,8,9-tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H15Cl4NO4/c1-8-6-4-5-7-9(8)23-14(24)10-11(15(23)25)17(22)13(20)12(19)16(10,21)18(17,26-2)27-3/h4-7,10-11H,1-3H3 |
InChIキー |
WHSDFCINUNUXGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(OC)OC)Cl)Cl)Cl)Cl |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(OC)OC)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276003.png)
![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B276006.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276010.png)
![2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276011.png)




![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)